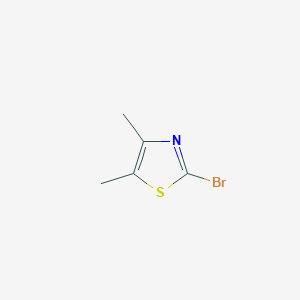

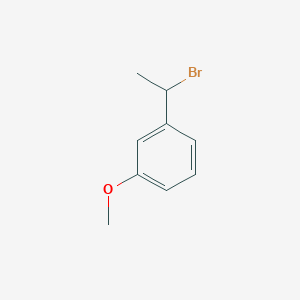

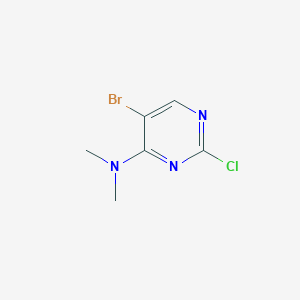

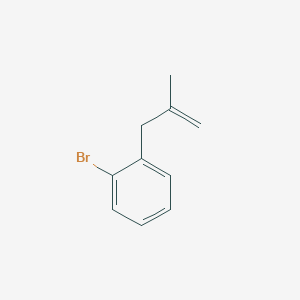

3-(2-溴苯基)-2-甲基-1-丙烯

描述

The compound "3-(2-Bromophenyl)-2-methyl-1-propene" is a brominated alkene with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related brominated compounds and their synthesis, molecular structures, and physical properties.

Synthesis Analysis

The synthesis of brominated organic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of a brominated phosphaallene compound was achieved through the reaction of a dibromophosphaethene with t-butyllithium and chlorotrimethylsilane, leading to the formation of the desired product with the elimination of lithium trimethylsiloxide or hexamethyldisiloxane . Similarly, a natural product with a brominated aromatic structure was synthesized from a brominated phenyl methanol precursor in five steps, demonstrating the intricacies of brominated compound synthesis .

Molecular Structure Analysis

The molecular structure of brominated compounds can be elucidated using techniques such as X-ray crystallography. For example, the structure of a phosphaallene derivative was confirmed by this method . Additionally, the gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by electron diffraction, revealing the presence of two conformers with anti or gauche halogen atoms . These studies highlight the importance of structural analysis in understanding the properties of brominated alkenes.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including elimination, substitution, and addition reactions, due to the reactivity of the bromine atom. The papers provided do not detail specific reactions for "3-(2-Bromophenyl)-2-methyl-1-propene," but they do discuss reactions of structurally related compounds. For instance, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 led to the formation of arylphenols , indicating the potential reactivity of brominated compounds in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated alkenes are influenced by their molecular structure. The electron diffraction study of 2-bromo-3-chloro-1-propene provided detailed geometric parameters, such as bond lengths and angles, which are crucial for understanding the physical properties of the molecule . The crystal structures of various brominated compounds, including those with mesogenic properties, were determined, providing insights into their solid-state properties and potential applications in materials science .

科学研究应用

Specific Scientific Field

This research falls under the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Applications in Medicinal Chemistry

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Summary of the Application

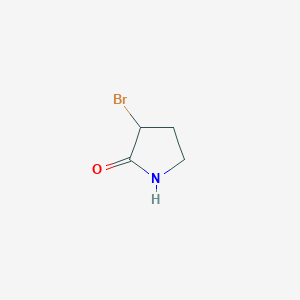

2-(2-Bromophenyl)pyrrolidine, a versatile compound with a brominated phenyl substituent and a stable pyrrolidine ring, holds significant promise in medicinal chemistry. Its role in the synthesis of ABAD inhibitors showcases its potential in treating Alzheimer’s and cancer by modulating enzyme activity effectively .

Methods of Application or Experimental Procedures

Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .

Results or Outcomes

The application of 2-(2-Bromophenyl)pyrrolidine in the preparation of ABAD inhibitors is a significant development in the field of medicinal chemistry, particularly in the treatment of diseases such as Alzheimer’s and cancer .

Applications in Cross-Coupling Reactions, Catalysis, Medicinal Chemistry, Polymer or Optoelectronics Materials

Specific Scientific Field

This research falls under the field of Organic Chemistry and Material Science .

Summary of the Application

Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Methods of Application or Experimental Procedures

The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Results or Outcomes

Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

未来方向

The future directions for research on “3-(2-Bromophenyl)-2-methyl-1-propene” would likely depend on its properties and potential applications. For instance, if it shows promise as a building block in organic synthesis, future research might focus on developing new reactions involving this compound .

属性

IUPAC Name |

1-bromo-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDZJVPXQFSMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452599 | |

| Record name | 1-Bromo-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-2-methyl-1-propene | |

CAS RN |

514821-14-8 | |

| Record name | 1-Bromo-2-(2-methyl-2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514821-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。